molecular formula C15H21BrN2O2 B596754 Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate CAS No. 1226808-71-4

Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate

Cat. No.: B596754
CAS No.: 1226808-71-4
M. Wt: 341.249
InChI Key: STCUMJNOSLPXDR-UHFFFAOYSA-N
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Description

Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O2 . It is also known by other synonyms such as 4-(4-Isobutoxycarbonyl)piperazino-1-bromobenzene .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 21 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 341.243 Da and the monoisotopic mass is 340.078644 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 424.7±40.0 °C at 760 mmHg, and a flash point of 210.6±27.3 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . The compound has an ACD/LogP of 3.03 and a polar surface area of 33 Å2 .

Scientific Research Applications

Antiviral and Antimicrobial Activities

A study on new urea and thiourea derivatives of piperazine, doped with Febuxostat, has shown that these compounds exhibit promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. Specifically, derivatives with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea demonstrated significant antiviral properties. Additionally, compounds with 4-fluorophenyl substituted urea, 4-nitrophenyl substituted urea, 3-bromophenyl substituted thiourea, and 2,4-dichlorophenyl substituted thiourea exhibited strong antimicrobial effects (Reddy et al., 2013).

Novel Chemistry and Pharmacological Cores

Research into the crystal structure of a sterically congested piperazine derivative has unveiled novel chemistry that introduces a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure. This discovery generates a pharmacologically valuable core, indicating the potential for developing new therapeutic agents based on this chemical structure (Gumireddy et al., 2021).

Inhibition of Bacterial Persisters

A chemical compound identified from a library, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), has been shown to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This finding opens new avenues for eradicating bacterial persisters, offering a potential breakthrough in the fight against antibiotic resistance (Kim et al., 2011).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors have been reported. These compounds, including advanced analogs with fluorine substituted tert-butoxycarbonyl groups, have shown significant inhibitory activities in enzyme-assay and cell-based assays. This research highlights the potential of these compounds in reducing hepatic de novo fatty acid synthesis, indicating their therapeutic relevance in metabolic disorders (Chonan et al., 2011).

Properties

IUPAC Name

2-methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-5-3-13(16)4-6-14/h3-6,12H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCUMJNOSLPXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681471
Record name 2-Methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-71-4
Record name 2-Methylpropyl 4-(4-bromophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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